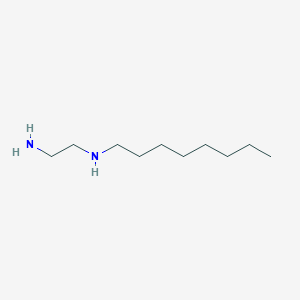

N1-octylethane-1,2-diamine

Übersicht

Beschreibung

N1-octylethane-1,2-diamine is an organic compound with the molecular formula C10H24N2. It consists of an ethane-1,2-diamine backbone with an octyl group attached to the nitrogen atom. This compound is characterized by its two amine groups, one primary and one secondary, making it a versatile molecule in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1-octylethane-1,2-diamine can be synthesized through the reaction of ethane-1,2-diamine with an octyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, facilitating the nucleophilic substitution reaction with the octyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethanol or methanol can aid in dissolving the reactants and improving the reaction rate. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N1-octylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Alkyl halides or acyl halides are typical reagents for substitution reactions, often carried out in the presence of a base.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N1-octylethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a curing agent for epoxy resins

Wirkmechanismus

The mechanism of action of N1-octylethane-1,2-diamine involves its interaction with various molecular targets through its amine groups. These interactions can include hydrogen bonding, coordination with metal ions, and nucleophilic attacks on electrophilic centers. The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-decylethane-1,2-diamine: Similar structure with a decyl group instead of an octyl group.

N1-dodecylethane-1,2-diamine: Contains a dodecyl group, offering different hydrophobic properties.

N1-hexylethane-1,2-diamine: Features a hexyl group, providing a shorter hydrophobic chain

Uniqueness

N1-octylethane-1,2-diamine is unique due to its balance between hydrophilic and hydrophobic properties, making it suitable for applications requiring amphiphilic characteristics. Its specific chain length allows for optimal interaction in various chemical and biological systems, distinguishing it from its shorter or longer chain analogs .

Biologische Aktivität

N1-octylethane-1,2-diamine (C10H24N2), also known as di-n-octyl ethylene diamine, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

- Molecular Formula : C10H24N2

- Molecular Weight : 172.316 g/mol

- Structure : The compound features a linear chain with two amine groups attached to an ethylene backbone, which contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry and environmental science. Key areas of research include:

- Antimicrobial Activity : Several studies have indicated that this compound possesses antimicrobial properties against a range of pathogens.

- Cytotoxic Effects : Research has shown varying degrees of cytotoxicity in different cell lines, suggesting potential applications in cancer therapy.

- Environmental Applications : Its ability to act as a surfactant makes it useful in wastewater treatment processes.

Antimicrobial Activity

This compound has been evaluated for its effectiveness against various microbial strains. The following table summarizes findings from recent studies:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 40 µg/mL |

These results indicate that this compound can inhibit the growth of both bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The following table presents the IC50 values observed in these studies:

These findings suggest that this compound has significant cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be related to:

- Disruption of Cell Membranes : The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Inhibition of Enzymatic Activity : It may interfere with key metabolic pathways within microbial cells.

Case Studies and Applications

Recent research has explored the application of this compound in various fields:

- Drug Delivery Systems : Its ability to form micelles has been investigated for enhancing the solubility and bioavailability of poorly soluble drugs.

- Wastewater Treatment : As a surfactant, it has been employed in removing heavy metals from contaminated water sources through micellar-enhanced ultrafiltration techniques .

Eigenschaften

IUPAC Name |

N'-octylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPUPJKKYXJFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400125 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-21-2 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.